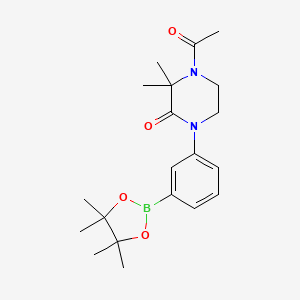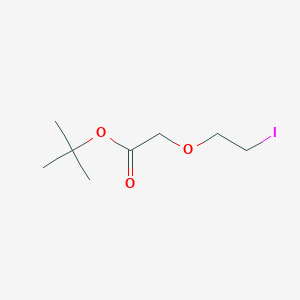![molecular formula C9H7NO3 B12951469 2-(Furo[2,3-b]pyridin-5-yl)acetic acid](/img/structure/B12951469.png)
2-(Furo[2,3-b]pyridin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furo[2,3-b]pyridin-5-yl)acetic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound features a fused furan and pyridine ring system, which contributes to its unique chemical behavior and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furo[2,3-b]pyridin-5-yl)acetic acid typically involves multi-step procedures. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Furo[2,3-b]pyridin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs .
Scientific Research Applications
2-(Furo[2,3-b]pyridin-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies exploring its interactions with various biological targets.
Industry: Its derivatives are investigated for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Furo[2,3-b]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)acetic acid: Similar in structure but lacks the fused furan ring, which may affect its pharmacological properties.
Furo[2,3-b]indoles: These compounds share the furan ring but have an indole moiety instead of pyridine, leading to different biological activities.
Uniqueness
2-(Furo[2,3-b]pyridin-5-yl)acetic acid is unique due to its fused furan-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents with potentially improved efficacy and selectivity .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-furo[2,3-b]pyridin-5-ylacetic acid |
InChI |
InChI=1S/C9H7NO3/c11-8(12)4-6-3-7-1-2-13-9(7)10-5-6/h1-3,5H,4H2,(H,11,12) |
InChI Key |
CLQXVQWAYPDRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=C(C=C21)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



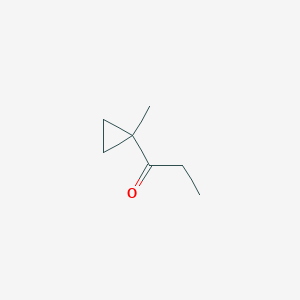
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)



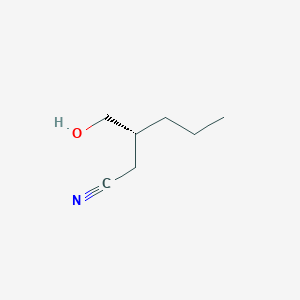
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
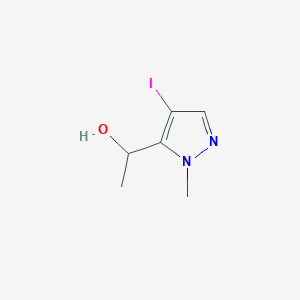
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
